Methyl 4-amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxylate
CAS No.:
Cat. No.: VC17509870
Molecular Formula: C8H10N4O2
Molecular Weight: 194.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10N4O2 |
|---|---|
| Molecular Weight | 194.19 g/mol |
| IUPAC Name | methyl 4-amino-1-(1-cyanoethyl)pyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C8H10N4O2/c1-5(3-9)12-4-6(10)7(11-12)8(13)14-2/h4-5H,10H2,1-2H3 |
| Standard InChI Key | KTXIICDOOSFFEI-UHFFFAOYSA-N |
| Canonical SMILES | CC(C#N)N1C=C(C(=N1)C(=O)OC)N |
Introduction
Molecular and Structural Characteristics
Core Architecture and Functional Groups
The pyrazole ring in methyl 4-amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxylate serves as a planar, aromatic heterocycle with two adjacent nitrogen atoms. Positional substituents impart distinct electronic and steric properties:
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Amino group (C4): Enhances hydrogen-bonding capacity and participates in resonance stabilization of the ring.
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Carboxylate ester (C3): Introduces electrophilic character and potential for hydrolytic modification to carboxylic acid derivatives.
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Cyanoethyl group (N1): A nitrile-containing side chain that influences lipophilicity and serves as a synthetic handle for further functionalization.
The compound’s canonical SMILES string (CC(C#N)N1C=C(C(=N1)C(=O)OC)N) and InChIKey (KTXIICDOOSFFEI-UHFFFAOYSA-N) confirm its unique stereoelectronic profile.
Physicochemical Properties
Experimental data on solubility, melting point, and stability remain unpublished. Predictive models suggest:
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These values imply limited blood-brain barrier permeability but potential for oral bioavailability .
Table 1: Key Molecular Descriptors
| Property | Value/Descriptor | Source |
|---|---|---|
| Molecular formula | C₈H₁₀N₄O₂ | |
| Molecular weight | 194.19 g/mol | |
| Hydrogen bond donors | 2 | |
| Hydrogen bond acceptors | 4 | |
| Rotatable bonds | 3 |
Synthetic Approaches and Reaction Pathways
Retrosynthetic Analysis
While no published synthesis explicitly targets this compound, analogous pyrazole carboxylates are typically constructed via:
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Cyclocondensation: Between hydrazines and 1,3-dielectrophiles like β-keto esters .
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Post-functionalization: Introducing substituents to preformed pyrazole cores through alkylation or nucleophilic substitution .
Hypothetical Synthesis Route
A plausible pathway could involve:
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Formation of pyrazole ring: Reacting methyl acetoacetate with hydrazine hydrate to yield methyl 3-pyrazolecarboxylate.
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N1-Alkylation: Treating with acrylonitrile under basic conditions to install the cyanoethyl group .
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C4-Amination: Direct amination via Chichibabin reaction or nucleophilic substitution of a leaving group .
Critical challenges include regioselectivity in alkylation and avoiding over-amination at other positions.
Comparative Analysis with Structural Analogs
Ethyl 5-Amino-4-Cyano-1-Phenyl-1H-Pyrazole-3-Carboxylate
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Enhanced thermal stability from aryl substitution (m.p. 153–154°C vs. unreported for target compound) .
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Utility in synthesizing pyrazolopyrimidines via acid-catalyzed cyclization .
Methyl 1-(3,4-Dichlorobenzyl)-1H-Pyrazole-3-Carboxylate
Features:
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Higher molecular weight (285.13 g/mol) and lipophilicity (LogP ≈ 2.8) .
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Antifungal activity against Candida albicans (MIC₉₀ = 32 μg/mL) , suggesting possible bioactivity in the cyanoethyl analog.
Research Gaps and Future Directions
Priority Investigations
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Synthetic optimization: Develop regioselective methods avoiding isomeric byproducts.
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ADMET profiling: Assess metabolic stability, CYP inhibition, and hERG liability.
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Target deconvolution: High-throughput screening against kinase and protease libraries.
Derivative Design Strategies
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